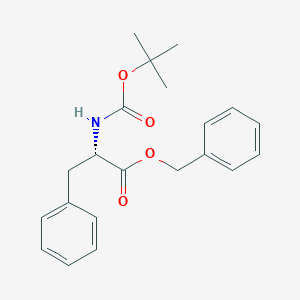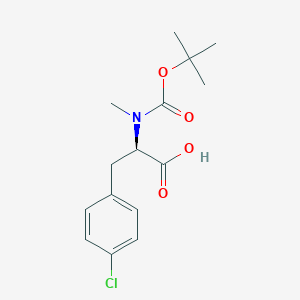
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Applications
- The compound is used as a key intermediate in the synthesis of natural products like Biotin, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids. This synthesis is achieved through a multi-step process starting from L-cystine (Qin et al., 2014).
Enantioselective Synthesis
- It's involved in the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). This process includes the preparation of enantiomerically pure glycine derivatives, crucial for developing neuroexcitant substances (Pajouhesh et al., 2000).
Chromatographic Separation of Isomers
- The compound is utilized in liquid chromatographic methods for the chiral resolution of its isomers. This involves derivatization and chromatography on silica gel, crucial for separating and analyzing chiral compounds (Vaccher et al., 1991).
Chemical Transformations
- It's used in chemical transformations, such as the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which is then utilized in acid-catalyzed reactions with various amines. This is important in synthesizing a range of substitution products (Baš et al., 2001).
Asymmetric Synthesis
- The compound is involved in the asymmetric synthesis of unsaturated β-amino acid derivatives, a critical process in developing pharmaceuticals and fine chemicals (Davies et al., 1997).
Quantitative Analysis in Amino Acid and Peptide Derivatives
- The tert-butyloxycarbonyl group, a part of this compound, is quantitatively cleaved from N-blocked amino acids and peptides, aiding in the accurate determination of these derivatives in biochemical analysis (Ehrlich-Rogozinski, 1974).
Application in Asymmetric Hydrogenation
- It's used in the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid through asymmetric hydrogenation, showcasing its role in producing enantiomerically pure compounds (Kubryk & Hansen, 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
Future research could explore the synthesis, properties, and potential applications of this compound. Given its structural similarity to boronic esters, it could potentially be used as a building block in organic synthesis .
Relevant Papers
The paper “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” discusses the use of boronic esters in organic synthesis, which could potentially be relevant to this compound .
Propiedades
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQCRRZMAVASQ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

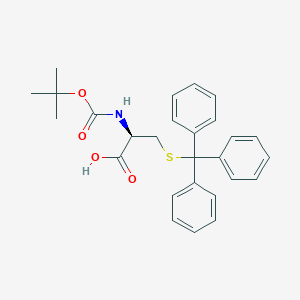
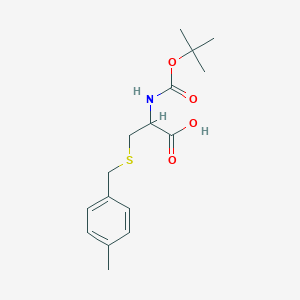
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
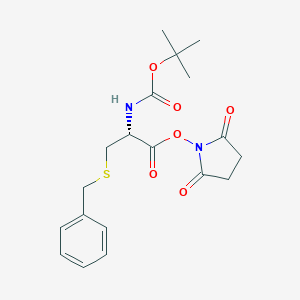
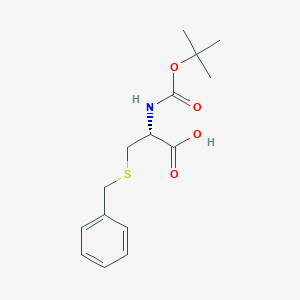
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)
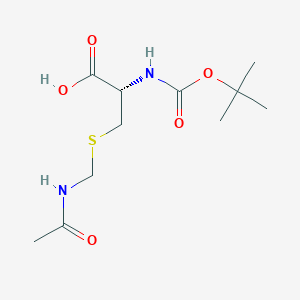
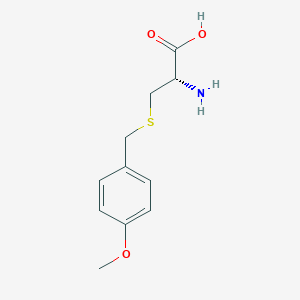
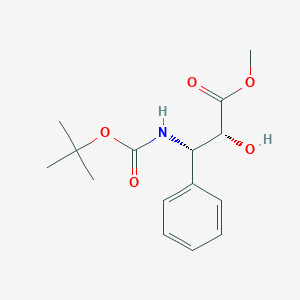
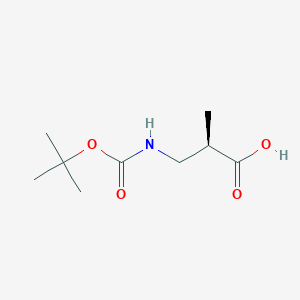
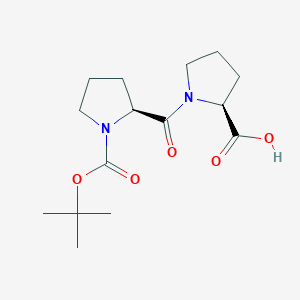
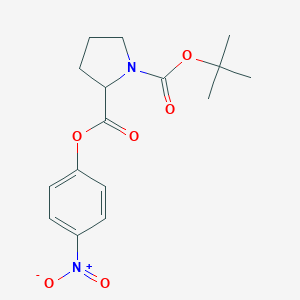
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)
